molecular formula C20H15ClF3N3O3 B11018119 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B11018119
M. Wt: 437.8 g/mol
InChI Key: VLJGTGFUJMHYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide features a pyridazinone core substituted with a 3-methoxyphenyl group at position 3 and an acetamide side chain at position 1. The acetamide nitrogen is further substituted with a 4-chloro-3-(trifluoromethyl)phenyl group. This structure combines electron-withdrawing (chloro, trifluoromethyl) and electron-donating (methoxy) substituents, which may influence physicochemical properties and biological interactions .

Properties

Molecular Formula

C20H15ClF3N3O3

Molecular Weight

437.8 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C20H15ClF3N3O3/c1-30-14-4-2-3-12(9-14)17-7-8-19(29)27(26-17)11-18(28)25-13-5-6-16(21)15(10-13)20(22,23)24/h2-10H,11H2,1H3,(H,25,28)

InChI Key

VLJGTGFUJMHYCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Structural Analogs with Pyridazinone Cores

    N-(3-Chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide ()
    • Structural Differences : Replaces the 4-chloro-3-(trifluoromethyl)phenyl group with a 3-chloro-4-fluorophenyl moiety and substitutes the 3-methoxyphenyl with a 3,4-dimethoxyphenyl group.
    • Key Implications : Increased methoxy substituents may enhance solubility but reduce lipophilicity compared to the target compound .
    2-{3-Methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}-N-[4-(methylthio)phenyl]acetamide (8c, )
    • Structural Differences : Features a methylthio group at the benzyl and phenyl positions instead of methoxy and chloro/trifluoromethyl groups.
    N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide (6c, )
    • Structural Differences: Incorporates a piperazine ring linked to a fluorophenyl group instead of the 3-methoxyphenyl-pyridazinone system.
    • Key Implications : The piperazine moiety introduces basicity, which may improve solubility in acidic environments .

    Analogs with Acetamide Backbones and Halogenated Substituents

    2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (14, )
    • Structural Differences: Replaces the pyridazinone ring with a piperazine group and lacks the methoxyphenyl substituent.
    • Key Implications : Piperazine derivatives often exhibit enhanced pharmacokinetic profiles due to improved solubility and metabolic stability .
    N-{6-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9b, )
    • Structural Differences: Shares the 4-chloro-3-(trifluoromethyl)phenyl group but incorporates a piperazine-carbonyl-pyridine scaffold instead of pyridazinone.

    Physicochemical and Pharmacological Comparisons

    Table 1: Key Properties of Target Compound and Analogs
    Compound Name Molecular Weight Key Substituents LogP* Bioactivity Notes
    Target Compound ~463.8 3-Methoxyphenyl, Cl, CF₃ ~3.5 Not reported in evidence
    N-(3-Chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-pyridazinyl]acetamide () ~457.8 3,4-Dimethoxyphenyl, Cl, F ~2.8 Not reported
    2-{3-Methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1-yl}-N-[4-(methylthio)phenyl]acetamide (8c, ) ~471.6 Methylthio (×2) ~4.1 Anticonvulsant potential
    2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (14, ) ~363.4 Piperazine, CF₃ ~2.9 Anticonvulsant activity reported

    *LogP values estimated using substituent contributions.

    Impact of Substituents on Properties

    • Chloro and Trifluoromethyl Groups : These electron-withdrawing groups increase metabolic stability and lipophilicity, as seen in compounds 9b and 14 .
    • Methoxy vs. Methylthio : Methoxy groups enhance solubility (e.g., target compound) compared to methylthio (8c), which favors membrane permeability .
    • Piperazine vs. Pyridazinone: Piperazine-containing analogs (14, 9b) exhibit higher solubility in acidic conditions due to protonation, whereas pyridazinone cores may engage in hydrogen bonding .

    Biological Activity

    N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, structure-activity relationship (SAR), and relevant case studies.

    Chemical Structure and Properties

    The compound has the following molecular formula and structure:

    • Molecular Formula : C18H14ClF3N2O3
    • Molecular Weight : 398.77 g/mol
    • InChIKey : NMWOSOVTDIUHBS-UHFFFAOYSA-N

    The biological activity of this compound can be attributed to its interaction with specific protein targets. Recent studies have indicated that compounds with similar structures exhibit inhibitory effects on various proteins involved in disease processes, particularly in cancer and inflammatory pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

    Biological Activity Overview

    • Anticancer Activity :
      • The compound has shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer cell proliferation. For instance, derivatives of similar structures have been reported to inhibit serine/threonine kinases and receptor tyrosine kinases, which are critical in tumor angiogenesis and growth .
    • Inhibition of Protein Interactions :
      • Recent research highlighted that compounds with similar scaffolds inhibit the binding of annexin A2 to S100A10, a protein complex implicated in various cancers. The binding affinity was correlated with the hydrophobic properties of the substituents on the phenyl rings .

    Structure-Activity Relationship (SAR)

    The SAR studies have revealed that modifications to the phenyl rings and the acetamide moiety significantly influence biological activity. For instance:

    ModificationEffect on Activity
    Addition of trifluoromethyl groupIncreases lipophilicity and potential binding affinity
    Alteration of methoxy groupsModulates interaction with target proteins
    Changes in acetamide substituentsAffects inhibitory potency against protein interactions

    Case Studies

    • In vitro Studies :
      • A study demonstrated that similar compounds exhibited significant inhibition of cell proliferation in various cancer cell lines, suggesting that this compound may possess similar anticancer properties .
    • In vivo Models :
      • Animal models have shown that compounds targeting the S100A10-AnxA2 complex can reduce tumor growth rates significantly compared to controls, indicating a potential therapeutic application for this compound .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.